2-Ethyl-1H-benzimidazole-6-carboxylic acid
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Overview
Description
2-Ethyl-1H-benzimidazole-6-carboxylic acid is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its diverse range of biological and chemical properties. The compound’s structure consists of a benzimidazole ring substituted with an ethyl group at the 2-position and a carboxylic acid group at the 6-position. This unique arrangement imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with various biological targets, including tubulin proteins .
Mode of Action
Benzimidazole derivatives, such as carbendazim, bind to tubulin proteins, disrupting microtubule assembly and cell division . This suggests that 2-Ethyl-1H-benzimidazole-6-carboxylic acid may have a similar mode of action.
Biochemical Pathways
The disruption of microtubule assembly by benzimidazole derivatives can affect various cellular processes, including cell division and intracellular transport .
Pharmacokinetics
The solubility and stability of the compound may influence its bioavailability .
Result of Action
The disruption of microtubule assembly by benzimidazole derivatives can lead to cell cycle arrest and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s solubility, stability, and interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1H-benzimidazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-phenylenediamine with ethyl chloroacetate, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of catalysts such as nickel or copper, and the process may be carried out under reflux conditions to ensure complete cyclization and oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening and optimization techniques ensures the production of high-purity compounds with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1H-benzimidazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as acidic or basic environments, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazoles, alcohols, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethyl-1H-benzimidazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1H-Benzimidazole-2-carboxylic acid
- 2-Methyl-1H-benzimidazole-6-carboxylic acid
- 2-Phenyl-1H-benzimidazole-6-carboxylic acid
Comparison
2-Ethyl-1H-benzimidazole-6-carboxylic acid is unique due to the presence of the ethyl group at the 2-position, which can influence its chemical reactivity and biological activity. Compared to 1H-Benzimidazole-2-carboxylic acid, the ethyl substitution provides different steric and electronic properties, potentially enhancing its interaction with specific targets. The presence of the carboxylic acid group at the 6-position also distinguishes it from other benzimidazole derivatives, contributing to its unique chemical behavior and applications.
Properties
IUPAC Name |
2-ethyl-3H-benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-9-11-7-4-3-6(10(13)14)5-8(7)12-9/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECPBJINOLYRJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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